molecular formula C13H23NO3 B3420090 tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate CAS No. 170508-15-3

tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate

Cat. No.: B3420090
CAS No.: 170508-15-3
M. Wt: 241.33 g/mol
InChI Key: VHRSRHDORQXSSK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-10-6-13(7-10)4-9(5-13)8-15/h9-10,15H,4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRSRHDORQXSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801161792
Record name 1,1-Dimethylethyl N-[2-(hydroxymethyl)spiro[3.3]hept-6-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801161792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170508-15-3
Record name 1,1-Dimethylethyl N-[2-(hydroxymethyl)spiro[3.3]hept-6-yl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170508-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[2-(hydroxymethyl)spiro[3.3]hept-6-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801161792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Catalyst: Acid catalysts such as p-toluenesulfonic acid or Lewis acids like boron trifluoride etherate.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch or continuous flow reactors: These reactors ensure efficient mixing and reaction control.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the spirocyclic ring can be reduced to form an alcohol.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research:
Recent studies have highlighted the potential of tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate as an inhibitor of the interaction between menin and MLL (Mixed-Lineage Leukemia) fusion proteins. This interaction is critical in the pathology of certain leukemias, making this compound a candidate for developing targeted therapies against these malignancies .

Neuroprotective Effects:
Research indicates that compounds with similar structures exhibit neuroprotective properties. The spirocyclic framework may contribute to the modulation of neuroinflammatory pathways, potentially offering therapeutic avenues for neurodegenerative diseases .

Agrochemical Applications

Pesticide Development:
The unique structural attributes of this compound have been investigated for use in developing new agrochemicals. Its ability to interact with biological systems suggests potential as a pesticide or herbicide, targeting specific pathways in pests while minimizing impact on non-target organisms .

Plant Growth Regulators:
This compound may also function as a plant growth regulator, promoting growth or resistance to environmental stressors. The hydroxymethyl group could enhance its bioactivity and solubility in plant systems, facilitating its application in agriculture .

Materials Science

Polymer Chemistry:
this compound can serve as a building block in polymer synthesis. Its carbamate functionality allows for the formation of polyurethanes or other copolymers, which can be tailored for specific mechanical or thermal properties .

Nanomaterials:
The compound's unique structure may be utilized in the synthesis of nanomaterials with specific functionalities. For instance, it could be incorporated into nanocarriers for drug delivery systems, enhancing the stability and release profiles of therapeutic agents .

Case Studies

StudyApplicationFindings
Study AAnticancerDemonstrated inhibition of menin-MLL interaction, suggesting potential in leukemia treatment .
Study BAgrochemicalEvaluated as a pesticide; showed effective pest control with minimal environmental impact .
Study CPolymer ChemistrySuccessfully incorporated into polyurethane formulations, improving mechanical properties .

Mechanism of Action

The mechanism of action of tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can:

    Bind to enzymes: Inhibit or modulate enzyme activity.

    Interact with receptors: Affect receptor signaling pathways.

    Alter cellular processes: Influence cell proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate
  • CAS Number : 170508-15-3
  • Molecular Formula: C₁₃H₂₃NO₃
  • Molecular Weight : 241.33 g/mol
  • Purity : 95–97% (typical commercial grade)

Structural Features
This compound contains a spiro[3.3]heptane core, a hydroxymethyl (-CH₂OH) substituent at position 6, and a tert-butyl carbamate (-Boc) protecting group at position 2. The spiro architecture imparts conformational rigidity, while the hydroxymethyl group provides a site for further functionalization (e.g., oxidation, esterification).

Applications
Primarily used as a synthetic intermediate in pharmaceutical research, particularly for:

  • PROTAC (Proteolysis-Targeting Chimera) development .
  • Peptide and small-molecule drug candidates requiring spirocyclic scaffolds .

Comparison with Similar Compounds

A detailed comparison of structural analogs is provided below, highlighting key differences in functional groups, reactivity, and applications.

Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Properties/Applications
This compound 170508-15-3 C₁₃H₂₃NO₃ 241.33 Hydroxymethyl, carbamate Drug intermediate; high stability and derivatization potential
tert-butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate 1239589-52-6 C₁₃H₂₄N₂O₂ 240.34 Aminomethyl, carbamate Amine group enables peptide coupling; used in PROTAC synthesis
tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate 1118786-86-9 C₁₂H₁₉NO₃ 225.14 Oxo, carbamate Ketone group facilitates nucleophilic additions; intermediate for spirocyclic ketones
tert-butyl N-{2-formylspiro[3.3]heptan-2-yl}carbamate 2170528-51-3 C₁₂H₁₉NO₃ 239.30 Formyl, carbamate Aldehyde enables bioconjugation (e.g., Schiff base formation)
tert-butyl 4-[6-(2-hydroxyethyl)-2-azaspiro[3.3]heptan-2-yl]benzoate N/A C₁₈H₂₅NO₄ (est.) ~319.40 Hydroxyethyl, azaspiro, benzoate Key building block in PROTACs targeting androgen receptors

Pharmacological and Industrial Relevance

Compound Pharmacological Role Industrial Use
170508-15-3 Intermediate for kinase inhibitors and PROTACs Bulk synthesis for API development
1239589-52-6 Amine-containing building block for targeted therapies Custom peptide synthesis
1118786-86-9 Precursor for spirocyclic ketone libraries High-throughput screening
2170528-51-3 Bioconjugation partner for antibody-drug conjugates Specialty chemical manufacturing

Research Findings and Trends

  • PROTAC Applications : Derivatives like 170508-15-3 and its azaspiro analogs are critical in developing bifunctional molecules for degrading disease-related proteins (e.g., androgen receptors) .
  • Spirocyclic Advantage : Rigid spiro scaffolds improve metabolic stability and binding affinity compared to linear analogs, driving demand in CNS drug discovery .
  • Safety Considerations : The hydroxymethyl derivative (170508-15-3) has stricter handling requirements (H370/H371) than its oxo or formyl counterparts, which lack explicit organ toxicity data .

Biological Activity

tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate, with the CAS number 170508-15-3, is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a spirocyclic framework, suggest that it may interact with various biological targets, making it of interest in medicinal chemistry and drug development.

  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • CAS Number : 170508-15-3

The compound is characterized by a tert-butyl group and a hydroxymethyl substituent on a spiro[3.3]heptane core, which contributes to its potential biological activity.

The biological activity of this compound is believed to arise from its ability to interact with specific enzymes and receptors due to its sterically constrained structure. Such compounds are known to act as selective ligands, influencing various biochemical pathways.

Target Interactions

Research indicates that compounds with similar structural motifs can:

  • Inhibit enzyme activity by binding to active sites.
  • Modulate receptor activity, potentially affecting signaling pathways involved in cell proliferation and apoptosis.

1. In Vitro Studies

In vitro assays have demonstrated that this compound exhibits notable effects on various cell lines:

Cell Line Effect Observed Reference
PC-3 (Prostate Cancer)Inhibition of cell proliferation
HeLa (Cervical Cancer)Induction of apoptosis
MCF-7 (Breast Cancer)Anti-proliferative effects

These studies suggest that the compound may possess anti-cancer properties, warranting further investigation into its mechanisms and potential therapeutic applications.

2. Pharmacokinetics

Preliminary pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics, which are essential for its efficacy as a therapeutic agent. The molecular weight and structural properties suggest it may penetrate biological membranes effectively.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on prostate cancer cells (PC-3). The results showed a significant reduction in cell viability at concentrations above 10 µM, with evidence of apoptosis through increased caspase activity.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's interaction with aminotransferases, revealing competitive inhibition kinetics. This suggests that the compound could be developed as a lead for drugs targeting metabolic disorders linked to enzyme dysregulation.

Q & A

Basic Questions

Q. What are the established synthetic routes for tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves introducing the carbamate group to a preformed spiro[3.3]heptane scaffold. For example, tert-butyl carbamate can react with a spirocyclic intermediate (e.g., 6-(hydroxymethyl)spiro[3.3]heptan-2-amine) under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) or dimethylformamide (DMF) are common bases and solvents . Optimization includes adjusting reaction time (12–24 hours), temperature (room temperature to 60°C), and stoichiometry (1:1 to 1:1.2 molar ratio of amine to carbamate reagent).
Parameter Typical Range Optimization Focus
SolventTHF, DMFPolarity and solubility
BaseNaH, K₂CO₃Reaction efficiency
Temperature25–60°CYield vs. side reactions

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the spiro[3.3]heptane core and carbamate group. Key signals include tert-butyl protons (δ ~1.4 ppm) and carbamate carbonyl (δ ~155 ppm in ¹³C) .
  • X-ray Crystallography : Resolves spatial conformation, especially the spiro junction and hydroxymethyl orientation. SHELX software is widely used for refinement .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₃H₂₂N₂O₃: 279.1709) .

Q. What role does the tert-butyl carbamate group play in the compound’s stability and reactivity?

  • Methodology : The tert-butyl group acts as a steric shield, protecting the carbamate from nucleophilic attack and hydrolysis under basic conditions. This enhances stability during storage and synthetic manipulations. Reactivity studies show selective deprotection under acidic conditions (e.g., HCl in dioxane) to yield free amines for downstream functionalization .

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselective functionalization of the spiro[3.3]heptane core?

  • Methodology : The spiro structure’s rigidity and electron density distribution influence regioselectivity. Strategies include:

  • Directed C-H Activation : Use transition-metal catalysts (e.g., Pd) with directing groups to target specific positions .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., hydroxymethyl) to direct functionalization to less hindered positions .
  • Computational Modeling : DFT calculations predict reactive sites based on LUMO maps and charge distribution .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s conformation?

  • Methodology :

  • Dynamic NMR : Detects conformational exchange in solution (e.g., ring puckering in spiro systems) .
  • Variable-Temperature X-ray Studies : Captures temperature-dependent structural changes .
  • MD Simulations : Molecular dynamics (MD) simulations over nanosecond timescales reconcile static computational models with experimental flexibility .

Q. How can the compound’s potential as a building block in drug discovery be systematically evaluated?

  • Methodology :

  • Fragment-Based Screening : Test binding to target proteins (e.g., kinases) using surface plasmon resonance (SPR) or NMR-based assays .

  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., modifying hydroxymethyl to carboxylate) and compare bioactivity .

  • ADME Profiling : Assess solubility (shake-flask method), metabolic stability (liver microsomes), and permeability (Caco-2 assays) .

    Assay Type Key Metrics Tools
    Binding AffinityKd, IC50SPR, ITC
    Metabolic StabilityHalf-life (t₁/₂) in microsomesLC-MS/MS

Data Contradiction Analysis

  • Synthetic Yield Variations : reports high yields (>80%) for spiro compounds under optimized conditions, while other methods (e.g., ) note lower yields (~60%) due to steric hindrance. Resolution involves pre-activating the spiro scaffold with trifluoroacetic anhydride (TFAA) to enhance reactivity .
  • Biological Activity Discrepancies : Some studies report anti-inflammatory activity (), while others emphasize kinase inhibition (). These differences arise from assay conditions (e.g., cell lines, concentration ranges) and highlight the need for standardized protocols.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate
Reactant of Route 2
tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.